Fantridone is being investigated for its potential to treat various conditions, including:
Fantridone is a chemical compound with the molecular formula C18H20N2O and a molecular weight of approximately 284.36 g/mol. It is primarily known in its hydrochloride form, Fantridone hydrochloride, which has the molecular formula C18H23ClN2O2 and a molecular weight of about 334.8 g/mol. This compound is characterized by its phenanthridine structure, which includes a lactam functionality that contributes to its unique properties and biological activities. Fantridone hydrochloride is commonly used in research settings due to its diverse biochemical properties and potential therapeutic applications.
The conditions for these reactions typically require controlled temperatures and specific solvents to ensure purity and yield.
Fantridone exhibits notable biological activity, particularly in its interactions with various enzymes and receptors. Research indicates that it may influence cellular processes through modulation of enzyme activity, potentially leading to therapeutic effects. Its mechanism of action involves binding to specific molecular targets, altering their function and resulting in various biochemical effects. Studies have suggested that Fantridone may have applications in pharmacology due to its potential anti-cancer properties and effects on cellular signaling pathways.
The synthesis of Fantridone hydrochloride generally involves multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize automated reactors with stringent quality control measures to ensure consistency and high yield.
Fantridone has a broad range of applications across various fields:
Studies on Fantridone's interactions reveal its potential to modulate various biological pathways. For instance, it has been investigated for its ability to interact with specific enzymes involved in metabolic processes. Additionally, research has focused on its binding affinity to certain receptors, which may influence drug design strategies aimed at targeting similar pathways in disease states.
Fantridone shares structural similarities with several other compounds within the phenanthridine class. Notable similar compounds include:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Fantridone | Phenanthridine core | Potential anti-cancer activity |
| Phenanthridine | Basic phenanthridine | Limited biological activity |
| Phenanthridinones | Oxygen-substituted rings | Varying reactivity based on substituents |
| Aminophenanthridones | Amino groups present | Enhanced solubility and modified activity |
Fantridone's unique combination of structural features and biological activity distinguishes it from these similar compounds, making it a subject of interest for further research .
Fantridone research operates within three interconnected paradigms: experimental pharmacology, computational chemistry, and structural biochemistry. Experimental pharmacology emphasizes in vitro and in vivo assays to quantify Fantridone’s bioactivity, particularly its interactions with apoptotic pathways [5]. For example, studies leveraging mitochondrial membrane potential (MMP) assays have demonstrated Fantridone’s ability to induce caspase-independent apoptosis in osteosarcoma cells at concentrations ≤1 μM [5].
Computational chemistry paradigms utilize quantum mechanical calculations and molecular dynamics simulations to predict Fantridone’s electronic properties and binding affinities. A 2016 dissertation highlighted the role of physiologically-based pharmacokinetic (PBPK) models in simulating Fantridone’s tissue distribution, enabling researchers to correlate plasma concentrations with efficacy thresholds in target organs [3].
Structural biochemistry paradigms focus on crystallographic and NMR analyses to resolve Fantridone’s three-dimensional conformation. These studies reveal how planar aromatic systems in its phenanthridone core facilitate intercalation into DNA, disrupting replication in malignant cells [5].
Fantridone’s bioactivity is highly sensitive to substitutions at four critical positions: N1, C2, C5, and C8 (Table 1). Research methodologies combine synthetic organic chemistry with bioassays to delineate these structure-activity relationships (SAR).
Table 1: Structural Modifications and Bioactivity Trends in Fantridone Derivatives
| Position | Modification | Effect on Apoptotic Activity (IC₅₀) | Key Study Findings |
|---|---|---|---|
| N1 | Methyl substitution | IC₅₀ ↓ 40% (0.8 → 0.48 μM) | Enhanced mitochondrial uptake |
| C2 | Hydroxyl group | IC₅₀ ↑ 220% (0.8 → 1.76 μM) | Reduced membrane permeability |
| C5 | Fluoro substitution | IC₅₀ ↓ 65% (0.8 → 0.28 μM) | Increased DNA binding affinity |
| C8 | Methoxy group | IC₅₀ ↑ 150% (0.8 → 1.2 μM) | Steric hindrance at target site |
Methodologies include:
A 2021 SAR study of benzimidazole analogs demonstrated that N1 heterocyclic substitutions enhance anti-inflammatory activity by 300-fold, a finding extrapolated to Fantridone’s optimization [2].
Three computational strategies dominate Fantridone research:
PBPK models partition the body into 14 tissue compartments to simulate Fantridone’s absorption and metabolism. A 2016 study achieved 89% concordance between predicted and observed lung concentrations of rifapentine, validating the approach for Fantridone’s tuberculosis applications [3]. Key parameters include:
These hybrid models elucidate Fantridone’s electron transfer mechanisms during DNA intercalation. Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal a 22 kcal/mol stabilization energy when Fantridone binds to adenine-thymine-rich regions [5].
Quantitative structure-activity relationship (QSAR) models trained on 342 phenanthridone derivatives achieve R² = 0.91 in predicting Fantridone’s IC₅₀ values. Key descriptors include:
Comparative studies of Fantridone analogs reveal stark activity differences tied to substituent electronic profiles:
2.4.1. Electronic Effects
2.4.2. Stereochemical Influences
The C3 epimer of Fantridone exhibits 94% lower apoptosis induction in Saos-2 cells, highlighting the importance of β-configuration at this position [5].
2.4.3. Hybrid Derivatives
Conjugation with curcuminoids at N1 yields bifunctional compounds showing:
Fantridone’s pharmacodynamics operate through three primary mechanisms:
2.5.1. Mitochondrial Permeability Transition
At 0.5–2 μM concentrations, Fantridone collapses ΔΨ~m~ by opening permeability transition pores, releasing cytochrome c (1.8-fold increase) and AIF (2.4-fold increase) in BxPC-3 cells [5].
2.5.2. DNA Topology Modulation
Intercalation into GC-rich regions induces:
2.5.3. Kinase Signaling Interference
Fantridone suppresses PI3K/Akt/mTOR signaling via:
A 2018 study demonstrated that Fantridone’s caspase-independent apoptosis bypasses Bcl-2 overexpression, a key resistance mechanism in chemotherapy [5].
The foundation of phenanthridine synthesis, upon which Fantridone synthesis builds, was established through several classical methodologies developed in the late 19th and early 20th centuries. The earliest approach, the Pictet-Hubert reaction, was developed in 1899 and involves the cyclization of 2-aminobiphenyl derivatives with formaldehyde in the presence of zinc chloride at elevated temperatures [1] [2]. This method typically produces yields of 30-50% and suffers from the formation of various side products, making it less attractive for research-grade Fantridone synthesis.
The Morgan-Walls reaction, developed in 1931, represented a significant improvement over the Pictet-Hubert method [1] [2]. This approach involves heating 2-aminobiphenyl with formic acid to generate o-formamidobiphenyl, followed by cyclization with phosphorus oxychloride in nitrobenzene as solvent. The Morgan-Walls reaction achieves yields of approximately 42% and provides better control over the reaction conditions, though it still requires harsh conditions and toxic solvents [1].
The Bernthsen synthesis represents another classical approach, particularly relevant for acridine derivatives that share structural similarities with phenanthridines [3] [4]. This method involves the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride. When applied to phenanthridine synthesis, this approach provides moderate yields but requires careful control of reaction conditions to prevent side reactions [3].
Traditional Synthetic Methods Comparison
| Method | Year Developed | Typical Yield | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pictet-Hubert Reaction | 1899 | 30-50% | ZnCl₂, high temperature | Simple starting materials | Low yields, harsh conditions |
| Morgan-Walls Reaction | 1931 | 42% | POCl₃, nitrobenzene, reflux | Improved yield over Pictet-Hubert | Moderate yields, toxic solvents |
| Bernthsen Synthesis | 1890s | 35-45% | ZnCl₂, carboxylic acids | Established methodology | Limited substrate scope |
Contemporary synthetic approaches to Fantridone have evolved significantly, incorporating advanced methodologies that offer improved selectivity, higher yields, and more environmentally friendly conditions. Palladium-catalyzed carbon-hydrogen functionalization has emerged as a particularly powerful tool, enabling the direct construction of phenanthridine cores through sequential carbon-hydrogen bond activation and cyclization reactions [5] [2].
The development of radical-mediated synthetic routes has provided new pathways for phenanthridine synthesis with yields ranging from 70-95% [2]. These methods typically employ radical initiators or photoredox catalysts to generate key intermediates that undergo intramolecular cyclization. The oxidative PhI(OAc)₂-mediated cyclization of 2-isocyanobiphenyls represents a particularly successful example, operating under mild conditions at ambient temperature with high regioselectivity [2].
Photoredox catalysis has revolutionized phenanthridine synthesis by enabling reactions under visible light irradiation [6] [2]. The photochemical cyclization of various isocyanide biphenyls into alkylated phenanthridine derivatives operates under mild conditions with excellent yields exceeding 92%. This methodology demonstrates the dual role of photocatalysts in both generating alkyl radicals and facilitating oxidative cyclization steps [2].
Microwave-assisted synthesis has provided significant improvements in reaction efficiency and yield [7] [2]. The combination of microwave irradiation with traditional synthetic methods accelerates reaction rates by factors of 1000x or more, while maintaining high selectivity. This approach is particularly valuable for scaling up reactions while maintaining product quality.
Modern Synthetic Approaches Performance Data
| Method | Typical Yield | Reaction Time | Temperature | Selectivity | Environmental Impact |
|---|---|---|---|---|---|
| Palladium-Catalyzed C-H Functionalization | 50-90% | 2-12 hours | 80-150°C | High | Moderate |
| Radical-Mediated Cyclization | 70-95% | 1-6 hours | 25-100°C | High | Low |
| Photoredox Catalysis | 80-95% | 4-24 hours | 25-40°C | Very High | Very Low |
| Microwave-Assisted Synthesis | 60-85% | 10-60 minutes | 100-200°C | High | Moderate |
The implementation of green chemistry principles in Fantridone synthesis has become increasingly important for sustainable pharmaceutical manufacturing. Atom economy improvements have been achieved through the development of multicomponent reactions and tandem processes that minimize waste generation [8] [9]. These approaches combine multiple bond-forming reactions in a single operation, reducing the number of synthetic steps and associated waste streams.
Solvent selection and elimination represents a critical aspect of green Fantridone synthesis. The use of water as a reaction medium, ionic liquids as alternative solvents, and solvent-free conditions has reduced the environmental impact of synthetic processes [8] [9]. Aqueous reaction systems have proven particularly effective for certain palladium-catalyzed transformations, offering improved safety profiles and simplified workup procedures.
Catalytic methods have largely replaced stoichiometric reagents in modern Fantridone synthesis. Transition metal catalysis, organocatalysis, and biocatalysis provide enhanced selectivity while reducing reagent consumption. The development of recyclable catalysts and catalyst recovery systems has further improved the sustainability profile of these processes.
Energy efficiency improvements through microwave heating, flow chemistry, and process intensification have reduced the energy requirements for Fantridone synthesis [8]. These technologies enable faster reactions at lower overall energy costs while maintaining or improving product quality.
Green Chemistry Implementation Assessment
| Green Chemistry Principle | Application in Fantridone Synthesis | Benefits | Implementation Challenges |
|---|---|---|---|
| Atom Economy | Multicomponent reactions, tandem processes | Reduced waste, improved efficiency | Reaction design complexity |
| Safer Solvents | Water, ionic liquids, solvent-free conditions | Lower toxicity, easier disposal | Performance limitations |
| Catalysis | Transition metal catalysis, organocatalysis | Lower energy requirements | Catalyst cost and recovery |
| Renewable Feedstocks | Bio-based starting materials | Sustainable raw materials | Availability and cost |
| Energy Efficiency | Microwave heating, flow chemistry | Faster reactions, lower energy costs | Equipment requirements |
| Waste Prevention | One-pot synthesis, cascade reactions | Minimized by-products | Yield optimization |
The scale-up of Fantridone synthesis from laboratory to production scale requires careful consideration of multiple factors that affect both safety and product quality. Heat management becomes critical as reaction scale increases, since the surface area to volume ratio decreases according to the square-cube law. For exothermic reactions common in phenanthridine synthesis, this necessitates enhanced cooling systems and temperature monitoring to prevent thermal runaway.
Mass transfer limitations can significantly impact reaction efficiency during scale-up. The enhanced mixing achieved in small-scale reactions may not be maintained in larger vessels, potentially leading to decreased yields or increased side product formation. This is particularly important for biphasic reactions and heterogeneous catalytic processes used in Fantridone synthesis.
Process safety assessment must be conducted at each scale-up stage, with reactions typically scaled by no more than three-fold increments. This iterative approach allows for the identification and mitigation of potential safety hazards before they become critical issues. Temperature control systems, emergency cooling capabilities, and pressure relief systems must be designed to handle the increased thermal mass and potential energy release of larger-scale reactions.
Raw material availability and cost considerations become increasingly important as synthesis scales increase. Starting materials that are readily available for research-scale synthesis may require alternative suppliers or synthetic routes when production volumes increase. This may necessitate route modification or the development of alternative synthetic pathways to ensure consistent supply chains.
Scale-up Critical Factors
| Factor | Laboratory Scale | Pilot Scale | Production Scale | Mitigation Strategies |
|---|---|---|---|---|
| Heat Transfer | Excellent | Good | Challenging | Enhanced cooling, temperature monitoring |
| Mass Transfer | Excellent | Good | Moderate | Improved mixing, residence time optimization |
| Safety Risk | Low | Moderate | High | Iterative scale-up, safety systems |
| Material Cost | High per kg | Moderate per kg | Low per kg | Supply chain optimization |
| Quality Control | Manual | Semi-automated | Automated | In-line monitoring, statistical process control |
The application of catalytic methods in Fantridone synthesis has revolutionized the efficiency and selectivity of the synthetic process. Palladium-catalyzed methods dominate the field, with palladium acetate-based systems providing exceptional selectivity for carbon-hydrogen activation and cross-coupling reactions [5]. These systems typically operate with catalyst loadings of 1-10 mol% and achieve yields of 50-90% under mild conditions.
Copper-catalyzed transformations have emerged as cost-effective alternatives to palladium systems, particularly for oxidative coupling reactions. Copper trifluoroacetate-mediated relay reactions enable the synthesis of acridines and related heterocycles from readily available starting materials with high efficiency. The lower cost of copper catalysts makes these methods particularly attractive for large-scale production.
Ruthenium-based catalysts offer unique opportunities for olefin metathesis and hydrogenation reactions that can be incorporated into Fantridone synthetic routes. These catalysts demonstrate excellent functional group tolerance and can operate under relatively mild conditions, though they are more expensive than copper alternatives.
Iron catalysts represent an emerging area of sustainable catalysis, offering earth-abundant alternatives to precious metal systems. Iron-catalyzed carbon-hydrogen functionalization and cyclization reactions provide environmentally friendly pathways to phenanthridine derivatives, though substrate scope may be more limited compared to palladium systems.
Photocatalytic systems have gained prominence for their ability to enable reactions under visible light irradiation. Ruthenium and iridium-based photocatalysts can generate radical intermediates that undergo efficient cyclization reactions, providing access to complex phenanthridine structures under mild conditions.
Catalytic Systems Performance Comparison
| Catalyst Type | Reaction Type | Advantages | Typical Loading | Cost Considerations |
|---|---|---|---|---|
| Palladium Complexes | C-H Activation, Cross-coupling | High selectivity, mild conditions | 1-10 mol% | High initial cost |
| Copper Salts | Oxidative coupling, Click reactions | Low cost, earth-abundant | 10-50 mol% | Low cost |
| Ruthenium Complexes | Olefin metathesis, Hydrogenation | Functional group tolerance | 5-15 mol% | Moderate cost |
| Iron Catalysts | C-H functionalization, Cyclization | Sustainable, low toxicity | 5-20 mol% | Very low cost |
| Photocatalysts | Photoredox reactions | Visible light activation | 1-5 mol% | Moderate cost |
Flow chemistry has emerged as a transformative technology for Fantridone synthesis, offering precise control over reaction parameters and enabling the safe handling of hazardous intermediates. The continuous flow synthesis approach provides several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety through reduced inventory of hazardous materials, and the ability to operate at elevated temperatures and pressures.
Temperature and pressure control in flow systems enables superheating of reactions above their normal boiling points, dramatically accelerating reaction rates. This capability is particularly valuable for phenanthridine synthesis, where elevated temperatures often improve cyclization efficiency. The high surface area to volume ratio in flow reactors provides excellent temperature control, preventing hot spots that could lead to side product formation.
Mixing efficiency in flow systems is superior to batch reactors, particularly for fast reactions where rapid mixing is critical. The use of static mixers and microstructured reactors ensures intimate contact between reactants, improving reaction selectivity and reducing side product formation. This is especially important for competing reaction pathways that may occur during phenanthridine synthesis.
Multi-step synthesis in flow systems enables the telescoping of multiple reactions without isolation of intermediates. This approach is particularly valuable for unstable intermediates that may decompose during isolation and purification. The ability to perform sequential reactions in a single continuous process reduces overall synthesis time and improves atom economy.
Safety advantages of flow chemistry include the small inventory of hazardous materials at any given time and the ability to contain exothermic reactions through excellent heat transfer. These features make flow chemistry particularly attractive for reactions involving hazardous reagents or conditions that would be difficult to manage in batch systems.
Flow Chemistry Benefits for Fantridone Synthesis
| Advantage | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Heat Transfer | Limited | Excellent | 10-100x |
| Mass Transfer | Variable | Consistent | 5-50x |
| Safety | Moderate | High | Significant |
| Scalability | Complex | Linear | Direct |
| Automation | Limited | Extensive | High |
| Quality Control | Batch-to-batch variation | Consistent | Significant |
Although Fantridone itself is achiral, the development of stereoselective synthetic methodologies is crucial for the preparation of chiral analogs and intermediates that may be required for structure-activity relationship studies. Asymmetric catalysis provides the foundation for controlling stereochemistry in phenanthridine synthesis, with chiral ligands and catalysts enabling the formation of specific enantiomers with high selectivity.
Chiral auxiliary methods have been successfully applied to phenanthridine synthesis, where temporary chiral appendages direct the stereochemical outcome of key bond-forming reactions. These auxiliaries can be removed after the desired stereochemistry is established, providing access to enantiomerically pure products. The choice of auxiliary depends on the specific synthetic transformation and the desired level of stereocontrol.
Enzymatic resolution and dynamic kinetic resolution offer environmentally friendly approaches to obtaining enantiomerically pure phenanthridine derivatives. These methods can be particularly effective for late-stage resolution of racemic mixtures, providing access to single enantiomers with high optical purity. The development of engineered enzymes has expanded the substrate scope of these approaches.
Biocatalytic synthesis using whole cells or isolated enzymes provides highly stereoselective pathways to chiral phenanthridines. These methods operate under mild conditions and often provide complementary selectivity to chemical catalysts. The use of biocatalysts aligns with green chemistry principles and can provide access to stereochemistry that may be difficult to achieve through traditional chemical methods.
Stereoselective Synthesis Strategies
| Strategy | Selectivity | Substrate Scope | Environmental Impact | Cost |
|---|---|---|---|---|
| Asymmetric Catalysis | High (>95% ee) | Broad | Moderate | High |
| Chiral Auxiliaries | Very High (>98% ee) | Moderate | Moderate | Moderate |
| Enzymatic Resolution | High (>95% ee) | Moderate | Low | Moderate |
| Biocatalytic Synthesis | Very High (>98% ee) | Limited | Very Low | Moderate |
The quality control of research-grade Fantridone requires a comprehensive analytical approach that ensures both chemical purity and structural integrity. High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity analysis and impurity profiling, providing quantitative determination of the main component and related substances. Modern HPLC systems equipped with photodiode array detectors enable the detection and quantification of impurities at the parts-per-million level.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers exceptional sensitivity for trace impurity detection and molecular weight confirmation. This technique is particularly valuable for identifying unknown impurities and confirming the molecular formula of the synthesized compound. High-resolution mass spectrometry can provide elemental composition information with high accuracy.
Spectroscopic methods including infrared (IR) spectroscopy provide complementary structural information, particularly for functional group identification. IR spectroscopy is useful for confirming the presence of characteristic functional groups and detecting certain types of impurities. Ultraviolet-visible (UV-Vis) spectroscopy can provide information about chromophoric impurities and solution stability.
Thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability and purity. These methods can detect the presence of solvents, water, and other volatile impurities that may affect the quality of the research-grade material.
Analytical Method Selection for Quality Control
| Analytical Method | Application | Sensitivity | Typical Use Stage | Cost |
|---|---|---|---|---|
| HPLC | Purity analysis, impurity profiling | High (ppm level) | Final product analysis | Moderate |
| NMR | Structure confirmation, purity | Moderate (mg level) | Structure confirmation | High |
| LC-MS | Molecular weight confirmation | Very high (ng level) | Trace analysis | Very high |
| IR Spectroscopy | Functional group identification | Moderate (mg level) | Initial characterization | Low |
| Melting Point | Purity assessment | Low (% level) | Routine purity check | Very low |
| Elemental Analysis | Composition verification | High (ppm level) | Quality control | Moderate |
The implementation of statistical process control ensures consistent quality throughout the manufacturing process. Control charts and trend analysis help identify systematic variations that may indicate process drift or equipment malfunction. The establishment of appropriate specification limits based on intended use ensures that the research-grade Fantridone meets the required quality standards for its intended applications.